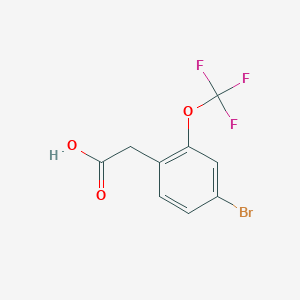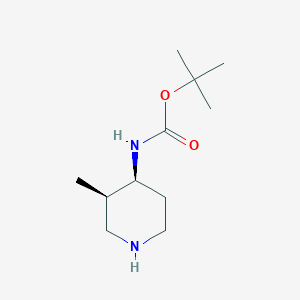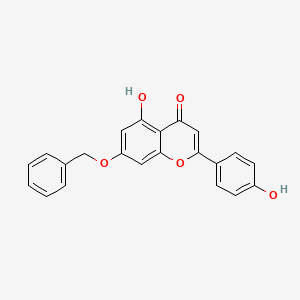
5,4'-Dihydroxy-7-(benzyloxy)flavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,4’-Dihydroxy-7-(benzyloxy)flavone is a flavone compound . Flavones are a group of flavonoid compounds, which are widely distributed in the plant kingdom as secondary metabolites . They have been intensively studied for their various biological activities, including anti-inflammatory and anticancer activities .
Synthesis Analysis
The most applied method for the synthesis of flavones is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, several cyclization products can result simultaneously: flavones, flavanones, flavonols, and aurones .Molecular Structure Analysis
Flavones are natural products of the benzopyran class consisting of oxygen-containing heterocycles . They can only have phenolic hydroxyl groups attached to the aromatic moieties (both benzo moiety from the chromen-4-one skeleton and phenyl moiety from the C2-position) .Chemical Reactions Analysis
Flavones and their related compounds have been recently derivatized or structurally modulated by chemical synthetic methods in order to obtain new effective antimicrobial flavonoidic derivatives with improved biological properties .Wirkmechanismus
Zukünftige Richtungen
New flavone analogs have been recently designed and evaluated for their anticancer activity . The most promising antimicrobial agents are systematically highlighted in this review . This suggests that the future direction of research on flavones, including 5,4’-Dihydroxy-7-(benzyloxy)flavone, may focus on the development of new analogs with enhanced biological properties.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBTUEUXZJDPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


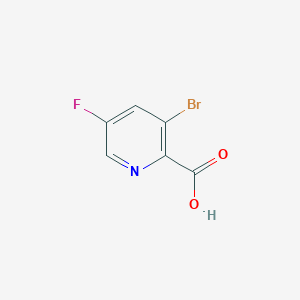
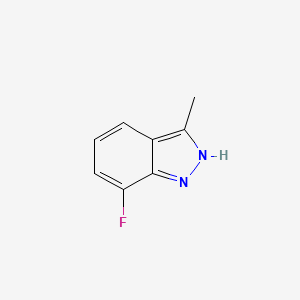
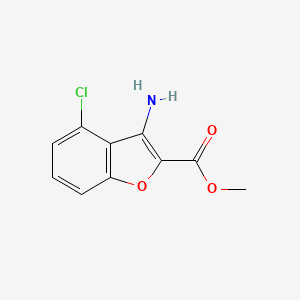
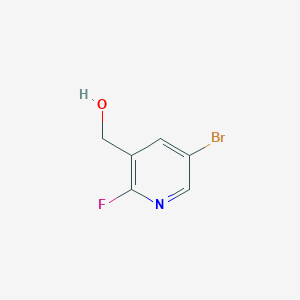

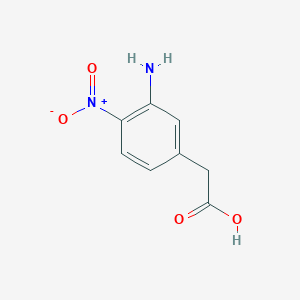
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
